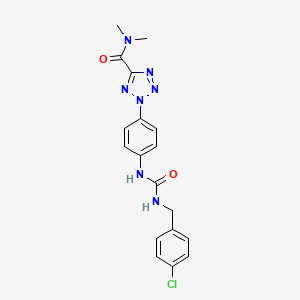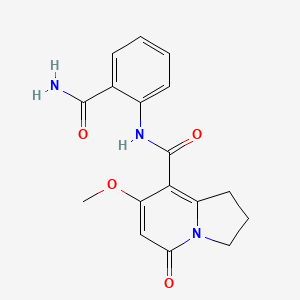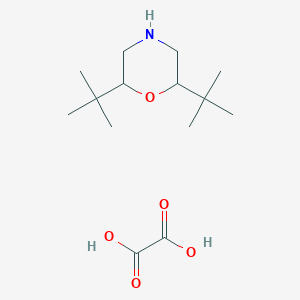
1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol is an organic compound that features a furan ring and a morpholine ring connected by an ethan-1-ol linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Morpholine Ring: Morpholine can be synthesized by the reaction of diethylene glycol with ammonia in the presence of a catalyst.
Linking the Rings: The furan and morpholine rings can be linked through a nucleophilic substitution reaction. This involves the reaction of a furan derivative with a morpholine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The furan ring can be reduced to form a tetrahydrofuran ring.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a tetrahydrofuran ring.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the synthesis of polymers and other materials with unique properties.
Biological Research: It can be used as a probe to study biological processes and interactions.
Wirkmechanismus
The mechanism of action of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and morpholine rings can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Furan-2-yl)-2-(piperidin-3-yl)ethan-1-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(Furan-2-yl)-2-(pyrrolidin-3-yl)ethan-1-ol: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol is unique due to the presence of both a furan ring and a morpholine ring, which confer distinct chemical and biological properties. The combination of these rings allows for versatile interactions and applications in various fields.
Eigenschaften
IUPAC Name |
1-(furan-2-yl)-2-morpholin-3-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9(10-2-1-4-14-10)6-8-7-13-5-3-11-8/h1-2,4,8-9,11-12H,3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRQLBAKFRYJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2930580.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenethyl)benzenesulfonamide](/img/structure/B2930583.png)

![5-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2930589.png)


![N-{5-[(4-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2930594.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2930596.png)


![3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2930600.png)
![7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2930601.png)
